molecular formula C10H12N2O2 B13305738 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-

Cat. No.: B13305738
M. Wt: 192.21 g/mol
InChI Key: CPTMCHKHHPBEIO-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- is a heterocyclic organic compound that features a benzoxazolone core with an amino group at the 6th position and an isopropyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl isocyanate, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazolones, which can be further functionalized for specific applications .

Scientific Research Applications

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group at the 3rd position of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-3-propan-2-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,11H2,1-2H3

InChI Key

CPTMCHKHHPBEIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

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